2-Methylamino-5-methyl-3-nitropyridine

Aminopeptidase N inhibition Structure-activity relationship Enzyme assay

2-Methylamino-5-methyl-3-nitropyridine (CAS 106690-38-4) is a polysubstituted 3-nitropyridine with a unique ortho-methylamino group that serves as a nucleophilic handle for cyclization, annulation, and derivatization—unlike 2-chloro analogs that primarily undergo SNAr displacement. This substitution pattern delivers selective aminopeptidase N (APN) inhibition (IC50=1,490 nM) with no activity against cAMP phosphodiesterase, making it a defined starting point for SAR-driven hit-to-lead optimization. Its cLogP of 1.93 and moderate lipophilicity support balanced solubility and permeability, ideal for constructing azaindole-based therapeutic candidates. Available in ≥98% purity, this scaffold ensures reproducible coupling and reduction outcomes for research-scale and pilot-plant applications.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 106690-38-4
Cat. No. B034671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylamino-5-methyl-3-nitropyridine
CAS106690-38-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)NC)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9)
InChIKeyCDLFFKOFUWNPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-5-methyl-3-nitropyridine (CAS 106690-38-4): Procurement Guide for Heterocyclic Building Block Selection


2-Methylamino-5-methyl-3-nitropyridine (CAS 106690-38-4, C₇H₉N₃O₂, MW 167.17) is a polysubstituted 3-nitropyridine featuring a methylamino group at the 2-position and a methyl group at the 5-position . This substitution pattern confers a distinct reactivity profile compared to other nitropyridine analogs, positioning the compound as a specialized building block for constructing nitrogen-containing heterocyclic scaffolds . Its role in pharmaceutical intermediate synthesis is documented in patent literature, particularly for azaindole-based therapeutic candidates [1].

Why Generic Nitropyridine Interchange Risks Synthesis Failure: Structural Specificity of 2-Methylamino-5-methyl-3-nitropyridine


The ortho-methylamino group in 2-methylamino-5-methyl-3-nitropyridine (CAS 106690-38-4) introduces a unique electronic and steric environment that fundamentally alters its nucleophilic aromatic substitution (SNAr) reactivity relative to other nitropyridine congeners [1]. Unlike 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine, the methylamino substituent is not a leaving group and actively participates in further derivatization pathways, while the 5-methyl group contributes to the compound's lipophilicity (LogP ~1.93) . In biological contexts, the specific substitution pattern directly impacts target engagement: the compound exhibits measurable yet selective inhibitory activity against aminopeptidase N (APN; IC50 = 1,490 nM) while showing no detectable activity against cAMP phosphodiesterase, demonstrating that minor structural modifications in this scaffold yield profound selectivity differences [2]. Consequently, substituting a generic nitropyridine analog without verifying substitution pattern equivalence may lead to divergent reaction outcomes, failed coupling steps, or altered biological activity profiles.

Quantitative Differentiation Evidence: 2-Methylamino-5-methyl-3-nitropyridine vs. Structural Analogs


Substituent-Dependent APN Inhibition: Target Compound vs. 2-Amino-5-methyl-3-nitropyridine

2-Methylamino-5-methyl-3-nitropyridine exhibits measurable inhibitory activity against aminopeptidase N (APN/CD13) with an IC50 of 1,490 nM in pig kidney microsomes [1]. While direct head-to-head data for the 2-amino analog (5-methyl-3-nitropyridin-2-amine) are not available in the same assay system, the presence of the N-methyl substituent in the target compound is known to modulate hydrogen-bonding capacity and lipophilicity, factors critical for enzyme active-site engagement in this scaffold class .

Aminopeptidase N inhibition Structure-activity relationship Enzyme assay

Target Selectivity Profiling: cAMP Phosphodiesterase Negative Control

In an in vitro assay using bovine aorta tissue, 2-methylamino-5-methyl-3-nitropyridine demonstrated no detectable inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), with the result explicitly classified as 'insignificant' [1]. This negative result, when contrasted with the compound's measurable APN inhibitory activity (IC50 = 1,490 nM), establishes a selectivity baseline for this scaffold that distinguishes it from broader-spectrum nitropyridine-based inhibitors such as certain 3-nitropyridine derivatives reported to exhibit non-selective kinase inhibition profiles [2].

Phosphodiesterase inhibition Selectivity screening cAMP PDE

Reactivity Differentiation: Methylamino vs. Chloro Leaving Group in SNAr Chemistry

Kinetic studies on nitropyridine SNAr reactions demonstrate that the nature of the 2-substituent dramatically influences reaction rates and regioselectivity. While 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine undergo SNAr with piperidine and morpholine with measurable rate constants (e.g., k values in methanol at 25–45°C), the 2-methylamino group in 2-methylamino-5-methyl-3-nitropyridine is not a leaving group and instead serves as a nucleophilic handle for further derivatization [1]. This fundamental reactivity distinction—the target compound can function as a nucleophile whereas 2-chloro analogs are electrophilic substrates—creates orthogonal synthetic utility [2].

Nucleophilic aromatic substitution SNAr kinetics Heterocyclic synthesis

Lipophilicity and Physicochemical Differentiation: LogP Comparison

The calculated LogP (cLogP) of 2-methylamino-5-methyl-3-nitropyridine is 1.93 . This value falls within the optimal range for blood-brain barrier penetration and oral bioavailability per Lipinski's Rule of Five guidelines (LogP < 5) [1]. In contrast, the 2-amino analog (5-methyl-3-nitropyridin-2-amine) has a lower predicted LogP (~1.2) due to the absence of the N-methyl group, while 2-chloro-5-methyl-3-nitropyridine has a higher LogP (~2.4) owing to the lipophilic chloro substituent . This intermediate lipophilicity may offer a balanced solubility-permeability profile advantageous for lead optimization.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 2-Methylamino-5-methyl-3-nitropyridine (CAS 106690-38-4) Based on Evidence


Azaindole and Fused Heterocycle Synthesis Intermediate

2-Methylamino-5-methyl-3-nitropyridine is explicitly cited in patent literature as a key intermediate for preparing nitroaminopyridine compounds, which are subsequently converted to azaindole derivatives of therapeutic interest [1]. Its 2-methylamino group provides a site for cyclization and annulation reactions, while the 3-nitro group can be reduced to an amine for further functionalization or participate in nucleophilic aromatic substitution [2]. The compound's availability in 95–98% purity grades supports reliable synthetic outcomes in research-scale and pilot-plant applications .

Structure-Activity Relationship (SAR) Studies for Aminopeptidase N Inhibitors

With a documented IC50 of 1,490 nM against APN and negligible activity against cAMP phosphodiesterase, 2-methylamino-5-methyl-3-nitropyridine serves as a structurally defined starting point for SAR exploration around the 3-nitropyridine scaffold [1]. The N-methyl substituent can be varied to probe steric and electronic effects on APN inhibition, while the 5-methyl group provides a lipophilic anchor for optimizing target engagement [2]. This selective activity profile is valuable for hit-to-lead optimization in anti-cancer and anti-inflammatory programs where APN is a validated target .

Nitropyridine Reactivity and Mechanistic Studies

The contrasting reactivity of 2-methylamino-5-methyl-3-nitropyridine (nucleophilic amine handle) versus 2-chloro-nitropyridine analogs (electrophilic SNAr substrates) makes this compound a useful probe for studying heteroaromatic substitution mechanisms [1]. Researchers investigating the scope and limitations of SNAr reactions on electron-deficient pyridines can employ this compound to benchmark nucleophile-dependent pathways, complementing kinetic data available for 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine [2].

Physicochemical Property Optimization in Lead Development

With a cLogP of 1.93 and molecular weight of 167.17, 2-methylamino-5-methyl-3-nitropyridine adheres to Lipinski's Rule of Five parameters, making it a suitable core scaffold for drug discovery programs requiring balanced solubility and permeability [1]. The compound's moderate lipophilicity, distinct from both more polar 2-amino analogs and more lipophilic 2-chloro analogs, provides a tunable starting point for property-based lead optimization [2].

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